3-(4-Nitrophenyl)oxetane-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(4-nitrophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9(13)10(5-16-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZUDZZWFYBRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and properties of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid
Executive Summary
3-(4-Nitrophenyl)oxetane-3-carboxylic acid (CAS: 1393544-71-2) represents a specialized scaffold in modern medicinal chemistry, serving as a critical building block for introducing the oxetane ring—a "gem-dimethyl" and carbonyl bioisostere—into drug candidates.[1][2] This compound combines the high metabolic stability and polarity of the oxetane ring with the versatile reactivity of a carboxylic acid and a nitroaryl moiety.
This guide provides a comprehensive analysis of its molecular architecture, validated synthetic pathways, and reactivity profile, designed for researchers optimizing lead compounds for physicochemical properties such as solubility, lipophilicity (LogD), and metabolic clearance.
Molecular Architecture & Physicochemical Profile[3]
Structural Analysis
The molecule features a quaternary carbon at the 3-position of the oxetane ring, substituted with both a carboxylic acid and a 4-nitrophenyl group.[1] This "3,3-disubstitution" pattern is structurally significant:
-
Ring Strain: The oxetane ring possesses ~106 kJ/mol of strain energy. However, the 3,3-disubstitution provides a "gem-disubstituent effect" (Thorpe-Ingold effect), which kinetically stabilizes the ring against hydrolysis compared to monosubstituted variants.
-
Electronic Effects: The oxetane oxygen is a hydrogen bond acceptor. The 4-nitrophenyl group is strongly electron-withdrawing, which, combined with the inductive effect of the oxetane oxygen, significantly increases the acidity of the carboxylic acid compared to non-cyclic analogs.
-
Conformation: Unlike cyclobutane, the oxetane ring is essentially planar or slightly puckered (approx. 8.7°).[3] The 3,3-substitution enforces a rigid vector orientation for the acid and aryl groups, ideal for fragment-based drug design (FBDD).
Physicochemical Properties Table[4][5][6]
| Property | Value / Prediction | Context |
| CAS Number | 1393544-71-2 | Unique Identifier |
| Molecular Formula | C₁₀H₉NO₅ | MW: 223.18 g/mol |
| Predicted pKa | ~3.2 – 3.5 | More acidic than benzoic acid (4.2) due to oxetane/nitro EWG effects. |
| LogP (Predicted) | ~1.1 | Lower lipophilicity than gem-dimethyl analogs. |
| H-Bond Acceptors | 5 | Nitro (2), Acid (2), Oxetane (1) |
| H-Bond Donors | 1 | Carboxylic Acid |
| Solubility | DMSO, MeOH, EtOAc | Limited aqueous solubility at low pH; soluble as carboxylate salt. |
| Stability | Base: High / Acid: Moderate | Stable to basic hydrolysis; sensitive to strong Lewis acids. |
Synthetic Pathways[7][8][9][10][11]
The synthesis of 3-aryl-oxetane-3-carboxylic acids has historically been challenging due to the sensitivity of the oxetane ring. The most authoritative and scalable method currently employed is the Furan Oxidative Cleavage route (developed by Bull et al.), which avoids harsh cyclization conditions.
Protocol: Furan Oxidative Cleavage Route
This method utilizes a Friedel-Crafts alkylation followed by a ruthenium-catalyzed oxidation.
Step 1: Friedel-Crafts Alkylation
-
Reagents: 3-Hydroxymethyloxetan-3-ol (or oxetan-3-one derived precursor), 2-methylfuran, Lewis Acid (e.g., Ca(NTf₂)₂ or FeCl₃).
-
Mechanism: The Lewis acid generates a carbocation at the oxetane 3-position (or activates the ketone), which is trapped by the electron-rich furan.
-
Note: For the 4-nitrophenyl derivative, a pre-functionalized aryl precursor or subsequent nitration might be required if the direct Friedel-Crafts is deactivated by the nitro group. Alternatively, the phenyl analog is synthesized first, followed by nitration (HNO₃/H₂SO₄), which proceeds para to the oxetane group due to steric directing effects.
Step 2: Oxidative Cleavage[4]
-
Reagents: RuCl₃ (cat.), NaIO₄, H₂O/CH₃CN/CCl₄.
-
Process: The furan ring serves as a masked carboxylic acid. The ruthenium catalyst oxidatively cleaves the furan ring directly to the carboxylic acid.
-
Advantage: This step is mild and preserves the oxetane ring, which would open under harsh permanganate oxidations.
Figure 1: Synthetic workflow for accessing 3-aryl-oxetane-3-carboxylic acids via the furan masking strategy.
Reactivity & Functionalization[7][10]
Nitro Group Reduction
The 4-nitro group is a "masked" aniline. Reduction to 3-(4-aminophenyl)oxetane-3-carboxylic acid is a pivotal transformation for library generation.
-
Recommended Conditions: H₂/Pd-C (balloon pressure) in MeOH or Fe/NH₄Cl (if chemoselectivity is required).
-
Caution: Avoid strong acidic conditions (e.g., Sn/HCl) during workup to prevent oxetane ring opening.
Carboxylic Acid Coupling
The carboxylic acid is sterically hindered by the quaternary center but remains reactive.
-
Amide Coupling: Standard HATU/DIPEA conditions work well.
-
Esterification: Alkylation with alkyl halides (e.g., MeI, K₂CO₃) is preferred over Fisher esterification (acid/alcohol) to avoid acid-catalyzed ring degradation.
Oxetane Ring Stability[7][10]
-
Acid Sensitivity: The ring is susceptible to opening by strong nucleophiles in the presence of Lewis acids (e.g., BF₃·OEt₂).
-
Metabolic Stability: The oxetane ring is generally stable to P450 oxidative metabolism, unlike the gem-dimethyl group which is a "metabolic soft spot" (susceptible to hydroxylation).
Medicinal Chemistry Applications
Bioisosterism: The "Gem-Dimethyl" Surrogate
Replacing a gem-dimethyl group or a carbonyl with an oxetane ring is a validated strategy to improve physicochemical properties.
-
Lipophilicity Modulation: The oxetane oxygen lowers LogP/LogD by ~1.0 unit compared to a gem-dimethyl group, improving aqueous solubility.
-
Basicity Attenuation: If an amine is attached nearby, the electron-withdrawing nature of the oxetane reduces the amine's pKa, potentially improving membrane permeability and reducing hERG liability.
-
Conformational Lock: The 3,3-disubstitution creates a rigid sp³ vector, useful for orienting the carboxylic acid (or derived amide) into a specific binding pocket.
Figure 2: Structure-property relationships highlighting the advantages of the oxetane scaffold in drug design.
References
-
Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters.
-
Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
-
ChemicalBook. (n.d.). 3-(4-Nitrophenyl)oxetane-3-carboxylic acid Product Entry.
Sources
- 1. 1416323-25-5_CAS号:1416323-25-5_3-(4-Methoxyphenyl)oxetane-3-carboxylic acid - 化源网 [chemsrc.com]
- 2. 3-(4-Nitrophenyl)oxetane-3-carboxylic acid | 1393544-71-2 [chemicalbook.com]
- 3. library.gwu.edu [library.gwu.edu]
- 4. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Nitrophenyl Oxetane Carboxylic Acids in Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for profiling the solubility of nitrophenyl oxetane carboxylic acids —a specialized scaffold in medicinal chemistry often utilized to optimize metabolic stability and lipophilicity (LogD). While the oxetane ring acts as a superior bioisostere for gem-dimethyl or carbonyl groups, its combination with a carboxylic acid and a nitro-aromatic system presents unique stability challenges. This guide details the thermodynamic principles, solvent selection hierarchies, and a modified "gentle" shake-flask protocol designed to prevent acid-catalyzed ring opening during measurement.
Physicochemical Context: The Scaffold Paradox
To accurately measure solubility, one must first understand the competing forces within the nitrophenyl oxetane carboxylic acid scaffold.
Structural Dynamics
-
The Oxetane Ring: A polar, lipophilic modulator.[1][2][3] Unlike a gem-dimethyl group, the oxetane oxygen accepts hydrogen bonds, typically increasing aqueous solubility and lowering LogP. However, it introduces significant ring strain (~106 kJ/mol).[3]
-
The Nitro Group: A strong electron-withdrawing group (EWG) on the phenyl ring. It dramatically lowers the pKa of the carboxylic acid (making it more acidic) and increases the compound's dipole moment.
-
The Carboxylic Acid: The primary solubility determinant. In non-polar solvents, it forms stable cyclic dimers; in polar protic solvents, it engages in hydrogen bonding.
The Stability Warning (Critical)
CAUTION: Oxetane-3-carboxylic acids are chemically fragile. Literature confirms that the proximity of the acidic carboxyl group to the strained oxetane ring can catalyze isomerization into lactones or ring-opening, particularly under acidic conditions or elevated temperatures [1, 2].
-
Implication for Solubility Profiling: Standard protocols using strong acid quenchers or high-temperature equilibration must be avoided.
Theoretical Solubility Framework
The solubility of this scaffold in organic solvents is governed by the balance between Crystal Lattice Energy (dominated by
Solvent Hierarchy Prediction
Based on thermodynamic data for nitrobenzoic acid surrogates [3, 4], the expected solubility profile follows this hierarchy:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Disruption of acid dimers; strong dipole-dipole interaction with the nitro group. |
| Polar Protic | Methanol, Ethanol | High (20–80 mg/mL) | H-bonding with oxetane oxygen and carboxylate. Note: Potential for transesterification/ring opening if heated.[4] |
| Ketones | Acetone, MEK | Moderate (10–50 mg/mL) | Good dipole match; no H-bond donation to stabilize the carboxylate anion. |
| Esters | Ethyl Acetate | Moderate-Low | Weaker solvation of the nitro-aromatic system compared to ketones. |
| Chlorinated | DCM, Chloroform | Moderate | Good solubilization of the lipophilic nitrophenyl core; poor stabilization of the polar acid head. |
| Non-Polar | Toluene, Hexane | Very Low (<1 mg/mL) | Driven solely by acid dimerization; insufficient energy to overcome crystal lattice. |
Experimental Protocol: Modified Thermodynamic Solubility
Objective: Determine the thermodynamic equilibrium solubility while mitigating oxetane degradation. Method: Modified Shake-Flask with HPLC-UV/MS quantification.
Reagents and Equipment
-
Compound: >10 mg of solid nitrophenyl oxetane carboxylic acid (purity >95%).
-
Solvents: HPLC-grade (Dry solvents recommended to prevent hydrolysis).
-
Agitation: Thermomixer or orbital shaker (Do NOT use sonication, as localized heat can degrade the oxetane).
-
Filtration: 0.22 µm PTFE or PVDF filters (Avoid Nylon due to potential drug adsorption).
The "Gentle" Shake-Flask Workflow
Figure 1: Modified thermodynamic solubility workflow emphasizing temperature control and saturation verification.
Critical Procedural Nuances
-
Saturation Verification: You must visually confirm undissolved solid remains after 24 hours. If clear, the solution is not saturated—add more solid.
-
pH Control in Dilution: When diluting the supernatant for HPLC, use a neutral mixture (e.g., 50:50 Water:Acetonitrile). Avoid diluting directly into 0.1% TFA or Formic Acid, as the shift to acidic pH can induce degradation before injection.
-
Detection: The nitrophenyl group provides a strong UV chromophore. Monitor at 254 nm (aromatic) and 280 nm (nitro-specific absorbance).
Data Analysis & Interpretation
Calculating Solubility ( )
Stability Check (The "Purity Ratio")
Before accepting a solubility value, compare the chromatogram of the saturated supernatant to the fresh stock standard.
-
Flag: If new peaks appear (typically at lower retention times for hydrolyzed ring-opened products or higher retention times for lactone isomers), the compound is degrading in that solvent.
-
Action: Report as "Unstable/Decomposed" rather than a solubility value.
Solvent Selection Decision Tree
Figure 2: Solvent selection logic based on the intended application and compound stability.
References
-
Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4939–4943. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Zhang, Y., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids in seven pure solvents. Journal of Chemical Thermodynamics, 131, 20-28. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. [Link]
Sources
Literature review on 3-(4-Nitrophenyl)oxetane-3-carboxylic acid as a building block
The following technical guide details the utility, synthesis, and application of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid , a specialized bifunctional building block used in modern medicinal chemistry to modulate physicochemical properties via the "oxetane effect."
Executive Summary: The "Oxetane Effect"
3-(4-Nitrophenyl)oxetane-3-carboxylic acid (CAS: 1393544-71-2) represents a high-value scaffold in fragment-based drug design (FBDD). Its structural significance lies in the oxetane ring , which acts as a bioisostere for gem-dimethyl or carbonyl groups.
Unlike traditional carbocyclic spacers, the oxetane ring introduces specific physicochemical advantages:
-
Reduced Lipophilicity (LogP): The oxygen atom lowers LogD compared to a cyclobutane or gem-dimethyl analog.
-
Metabolic Stability: The 3,3-disubstitution pattern blocks oxidative metabolism at the oxetane ring, a common liability in simple ethers.
-
Vector Control: The rigid square geometry directs the para-nitrophenyl and carboxylic acid vectors at a precise ~109° angle, distinct from the sp² planarity of carbonyls or the flexibility of alkyl chains.
This compound is a bifunctional linker : the carboxylic acid allows for immediate amide coupling, while the nitro group serves as a "masked" aniline for subsequent elaboration.
Critical Technical Insight: The "Lactone Trap"
WARNING – Structural Instability: Before attempting synthesis or derivatization, researchers must be aware of the isomerization liability inherent to oxetane-3-carboxylic acids.[1][2]
Under acidic conditions or excessive heat, 3-substituted oxetane-3-carboxylic acids can undergo a ring expansion/rearrangement to form
-
Operational Rule: Avoid strong Lewis acids (e.g.,
) and prolonged heating (>80°C) when the free acid is present. -
Workup Protocol: Maintain basic or neutral pH during aqueous workups.
Synthetic Pathway & Protocol
The synthesis of 3,3-disubstituted oxetanes containing aryl groups is non-trivial due to the steric crowding and ring strain. The most robust route avoids direct alkylation of the oxetane and instead constructs the ring de novo from a triol precursor.
Retrosynthetic Analysis
The target is accessed via the Tollens condensation of ethyl 4-nitrophenylacetate followed by carbonate-mediated cyclization and mild oxidation.
Figure 1: De novo synthesis of the oxetane scaffold ensuring retention of the nitro group.
Detailed Experimental Protocol
Note: This protocol is adapted from general procedures for 3-aryloxetanes (Wuitschik et al., 2010) and optimized for nitro-tolerance.
Step 1: Synthesis of the Triol
-
Reagents: Dissolve Ethyl 4-nitrophenylacetate (1.0 eq) and Paraformaldehyde (4.0 eq) in Ethanol.
-
Catalyst: Add catalytic KOtBu (0.1 eq) or K2CO3 .
-
Conditions: Stir at 50°C for 12–24 hours. The reaction performs a double aldol condensation followed by a Cannizzaro reduction (crossed-Cannizzaro) to yield the 2-(4-nitrophenyl)-2-(hydroxymethyl)propane-1,3-diol .
-
Workup: Neutralize with dilute HCl (carefully, to pH 7). Evaporate solvent.[3] Extract with EtOAc.[4]
Step 2: Cyclization to Oxetane
-
Reagents: Suspend the crude triol in Diethyl Carbonate (DEC) (excess, acts as solvent/reagent).
-
Catalyst: Add K2CO3 (0.1 eq).
-
Reflux: Heat to reflux (~126°C) with a Dean-Stark trap to remove Ethanol. This forms the cyclic six-membered carbonate intermediate.
-
Pyrolysis: Raise temperature to 180–200°C (if using high-boiling solvent like diphenyl ether) or perform destructive distillation. The carbonate decarboxylates to close the oxetane ring.
-
Product: 3-(hydroxymethyl)-3-(4-nitrophenyl)oxetane .
Step 3: Oxidation to Carboxylic Acid
Critical: Avoid Jones Reagent (too acidic).
-
Reagents: Dissolve the hydroxymethyl oxetane in CH3CN:Phosphate Buffer (1:1, pH 6.8).
-
Catalyst: Add TEMPO (0.07 eq).
-
Oxidant: Add NaClO (bleach) and NaClO2 dropwise at 0°C (Pinnick-like conditions) or use the BAIB/TEMPO method.
-
Workup: Acidify carefully to pH 3-4 with cold 1M citric acid (avoid strong mineral acids) and extract immediately with DCM.
Reactivity Profile & Derivatization
Once synthesized, the building block offers two orthogonal vectors for library generation.
Vector A: Carboxylic Acid (Amide Coupling)
The steric bulk of the 3,3-disubstitution makes the carboxylic acid less reactive than a benzoate.
-
Recommended Coupling Agents: HATU or COMU with DIPEA in DMF.
-
Avoid: Thionyl chloride (
) generation of acid chlorides, as the HCl byproduct and heat can trigger ring opening. If an acid chloride is required, use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions.
Vector B: Nitro Group (Reduction to Aniline)
The nitro group must be reduced without hydrogenating the oxetane ring (though the ring is generally stable to H2/Pd).
-
Method A (Standard):
(1 atm), 10% Pd/C, MeOH. (Oxetanes are stable to standard hydrogenation). -
Method B (Chemoselective): Iron powder (
) in /EtOH/Water. This is milder and avoids potential hydrogenolysis side reactions.
Data Summary Table[2][5]
| Property | Value / Note |
| Molecular Formula | |
| Molecular Weight | 223.18 g/mol |
| pKa (Acid) | ~3.8 (Predicted) - More acidic than benzoic acid due to oxetane dipole. |
| LogP | ~0.8 (Lower than gem-dimethyl analog). |
| Stability | Acid Sensitive. Stable at pH 7–10. Unstable at pH < 2. |
| Storage | Store at -20°C. Avoid moisture. |
Decision Logic for Library Synthesis
Figure 2: Orthogonal derivatization strategies.
References
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[1][5] Link
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews.[5] Link
-
Grygorenko, O. O., et al. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids.[1] The Journal of Organic Chemistry. Link
Sources
Methodological & Application
Application Note: Amide Coupling Conditions for 3-(4-Nitrophenyl)oxetane-3-carboxylic Acid
Executive Summary
The coupling of 3-(4-nitrophenyl)oxetane-3-carboxylic acid presents a distinct intersection of two chemical challenges: extreme steric hindrance (a quaternary carbon center) and acid sensitivity (the strained oxetane ring). Standard peptide coupling protocols (e.g., EDC/NHS) frequently fail to drive this reaction to completion due to the neopentyl-like environment of the carboxylic acid.
This guide details three validated protocols designed to overcome the activation energy barrier without compromising the integrity of the oxetane ring. The T3P® (Propylphosphonic anhydride) method is recommended as the primary route for its balance of potency and mildness. The Ghosez’s Reagent method is provided as a high-force alternative for unreactive amines, leveraging neutral acid chloride generation.
Strategic Analysis & Mechanistic Insight
The Structural Challenge
The target molecule features a carboxylic acid attached directly to the C3 position of an oxetane ring, which also bears a 4-nitrophenyl group.
-
Steric Wall: The C3 carbon is quaternary. The incoming amine must navigate the bulk of the oxetane ring and the rigid nitrophenyl group to attack the activated carbonyl.
-
Electronic Factors: The 4-nitrophenyl group is electron-withdrawing. While this increases the acidity of the carboxylic acid (making deprotonation easier), it renders the resulting activated ester highly reactive but difficult to form if the activating agent is bulky.
-
Stability Constraints: Oxetanes are stable to base and nucleophiles but prone to ring-opening polymerization (ROP) or hydrolysis in the presence of strong Lewis acids or aqueous Brønsted acids (pH < 3).
Decision Matrix
Select the protocol based on the nucleophilicity of your amine and the scale of the reaction.
Figure 1: Strategic decision tree for selecting the optimal coupling methodology.
Detailed Experimental Protocols
Protocol A: T3P (Propylphosphonic Anhydride) – The Industrial Standard
Why this works: T3P acts as a potent activating agent that drives equilibrium by releasing a water-soluble cyclic phosphonate byproduct. It operates well in organic solvents (EtOAc, DMF) and requires base, keeping the oxetane safe from acid hydrolysis.
Reagents:
-
Substrate: 3-(4-Nitrophenyl)oxetane-3-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)
Procedure:
-
Dissolution: In a dry flask under N₂, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine is often superior to DIPEA for T3P couplings as it acts as both base and acyl-transfer catalyst.
-
Activation: Cool the mixture to 0 °C. Dropwise add the T3P solution (1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
QC Point: If LCMS shows incomplete conversion after 4 hours, heat to 45 °C. The oxetane is stable at this temperature in basic media.
-
-
Workup: Dilute with EtOAc. Wash effectively with water, then sat. NaHCO₃, then brine. Avoid acidic washes (e.g., 1M HCl) to preserve the oxetane.
-
Purification: Dry over Na₂SO₄ and concentrate. T3P byproducts are water-soluble, often rendering column chromatography unnecessary for simple amines.
Protocol B: Ghosez’s Reagent – The Steric Solution
Why this works: Converting the acid to an acid chloride is the most effective way to overcome the quaternary steric center. However, standard agents like Oxalyl Chloride generate HCl gas and require catalytic DMF, which can degrade oxetanes. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Ghosez’s Reagent: 1.2 – 1.5 equiv
-
Amine: 1.2 equiv
-
Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv)
-
Solvent: Dry Dichloromethane (DCM)
Procedure:
-
Activation (In Situ): Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.2 M) under Argon.
-
Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.
-
Mechanism:[2] The reagent reacts with the acid to form the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide). No HCl gas is evolved.
-
-
Coupling: Cool the solution to 0 °C. Add the Base (2.0 equiv) followed by the Amine (1.2 equiv).
-
Completion: Warm to RT and stir for 2 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
Figure 2: Neutral activation pathway using Ghosez's reagent to avoid acid-catalyzed ring opening.
Protocol C: HATU – Small Scale / High Throughput
Why this works: HATU is extremely fast and works well for automated parallel synthesis. However, atom economy is poor, and removal of tetramethylurea byproducts can be difficult without chromatography.
Reagents:
-
Substrate: 1.0 equiv
-
HATU: 1.2 equiv
-
HOAt (Optional): 0.5 equiv (Add if the amine is an aniline to boost kinetics)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF[3]
Procedure:
-
Dissolve Acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF.
-
Add HATU (1.2 equiv).[4] Stir for 5 minutes to form the activated ester (O-At ester). Note: Do not let this sit too long; the steric bulk makes the active ester prone to hydrolysis if wet.
-
Add Amine (1.2 equiv). Stir at RT for 12 hours.
-
Critical Workup: Dilute with Et₂O (or EtOAc). Wash 3x with water to remove DMF and urea byproducts.
Data Summary & Comparison
| Parameter | Protocol A: T3P | Protocol B: Ghosez | Protocol C: HATU |
| Steric Tolerance | High | Very High | Moderate |
| Oxetane Safety | Excellent (Buffered) | Best (Neutral) | Good (Basic) |
| Workup Ease | Simple (Aq. Wash) | Moderate | Difficult (DMF removal) |
| Scalability | High (kg scale) | Moderate | Low (Reagent Cost) |
| Byproducts | Water-soluble | Neutral Amide | Urea (hard to remove) |
Quality Control & Troubleshooting
NMR Validation
The integrity of the oxetane ring is the primary quality attribute to monitor.
-
1H NMR (CDCl₃): Look for the oxetane methylene protons. They typically appear as two doublets (roofing effect) between 4.8 ppm and 5.2 ppm .
-
Ring Opening Indicator: If the ring opens (hydrolysis), you will lose the distinct AB system of the oxetane and see a shift to broad alkyl signals or disappearance of the characteristic 4-membered ring strain shifts.
-
Nitro Group: The 4-nitrophenyl protons will appear as characteristic AA'BB' doublets around 8.2 ppm and 7.6 ppm .
Common Pitfalls
-
Use of HCl/Dioxane: Never use acidic deprotection (e.g., Boc removal) after the coupling without strict temperature control. Oxetanes hydrolyze rapidly in strong acid.
-
DMF Quality: In Protocol C, dimethylamine impurities in degraded DMF can compete with your amine, leading to the dimethylamide impurity. Use fresh anhydrous DMF.
References
-
Wuitschik, G., et al. (2010).[5][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[5][6] Journal of Medicinal Chemistry.
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Chemical Reviews.
-
Ghosez, L., et al. (1969).[8] Synthesis of acyl halides under neutral conditions.[1] Angewandte Chemie International Edition.[6][8][9][10]
-
Burkhard, J. A., et al. (2010).[5][6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][6][10][11] Angewandte Chemie International Edition.[6][8][9][10]
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- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Incorporation of 3-(4-Nitrophenyl)oxetane-3-carboxylic Acid in Peptidomimetic Synthesis
Abstract
Peptidomimetics are at the forefront of modern therapeutic development, offering the high specificity of peptides while overcoming their inherent limitations in stability and bioavailability. A key strategy in this field is the modification of the peptide backbone. This guide provides an in-depth exploration of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid, a novel building block for creating advanced peptidomimetics. We detail its strategic importance, protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and the unique advantages conferred by its dual-functionality: the oxetane ring for conformational control and metabolic stability, and the nitrophenyl moiety as a versatile chemical handle.
Introduction: The Rationale for Oxetane-Modified Peptidomimetics
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and poor pharmacokinetic profiles.[1][2] Peptidomimetic design seeks to address these challenges by introducing non-natural structural elements that mimic key peptide features while resisting enzymatic cleavage.[3][4]
The four-membered oxetane ring has emerged as a powerful tool in medicinal chemistry, frequently serving as a bioisosteric replacement for carbonyl groups.[1][4] Its incorporation into a peptide backbone in place of an amide carbonyl group yields a non-hydrolyzable linkage that significantly enhances proteolytic stability.[2][3] Furthermore, the strained oxetane ring introduces a distinct conformational rigidity, capable of inducing turn-like structures in the peptide backbone.[5][6][7] This pre-organization can enhance binding affinity to biological targets and improve cell permeability, particularly in the synthesis of challenging macrocyclic peptides.[5][6]
The subject of this guide, 3-(4-Nitrophenyl)oxetane-3-carboxylic acid, offers a unique combination of features. The oxetane core provides the structural benefits of stability and conformational constraint, while the 4-nitrophenyl group serves two primary purposes:
-
A Precursor for Functionalization: The nitro group can be readily reduced to a primary amine, providing an orthogonal site for conjugation of reporter tags, imaging agents, or other molecular scaffolds.
-
A Modulator of Physicochemical Properties: The aromatic nitro group can influence electronic properties and participate in specific interactions within a binding pocket.
This document serves as a practical guide for researchers to leverage this building block in their peptide design and drug discovery programs.
Synthesis and Properties of the Building Block
The synthesis of 3-aryl-3-carboxylic acid oxetanes can be achieved through multi-step routes, often starting from commercially available precursors. A common approach involves a Friedel-Crafts reaction with a four-membered ring alcohol, followed by a mild oxidative cleavage to yield the desired carboxylic acid.[8] This method allows for the generation of diverse aryl-substituted oxetane building blocks.
Caption: Conceptual workflow for the synthesis of the target oxetane building block.
The resulting 3-(4-Nitrophenyl)oxetane-3-carboxylic acid is a stable, crystalline solid amenable to standard procedures in peptide synthesis. Its carboxylic acid moiety allows it to be treated as an unnatural amino acid analogue for the purpose of peptide bond formation.
Core Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most efficient method for incorporating unnatural amino acids into a growing peptide chain is Solid-Phase Peptide Synthesis (SPPS).[9][10][11] The process involves the stepwise addition of protected amino acids to a peptide chain anchored to an insoluble resin support.[12] 3-(4-Nitrophenyl)oxetane-3-carboxylic acid can be seamlessly integrated into a standard Fmoc/tBu SPPS workflow.
The core principle involves the activation of the oxetane's carboxylic acid group to make it highly reactive towards the free N-terminal amine of the resin-bound peptide.[13]
Caption: General workflow for coupling the oxetane building block during SPPS.
Detailed Experimental Protocols
These protocols are designed for manual Fmoc-SPPS but can be adapted for automated synthesizers.
Protocol 1: Carboxylic Acid Activation
Rationale: The direct reaction between a carboxylic acid and an amine to form an amide bond is inefficient. Coupling reagents convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester), which is readily attacked by the amine nucleophile.[13][14] The choice of reagent can be critical, especially for sterically hindered building blocks.[15] Aminium-based reagents like HBTU or HATU are highly efficient and minimize side reactions like racemization.[13][14]
Materials:
-
3-(4-Nitrophenyl)oxetane-3-carboxylic acid
-
Peptide Coupling Reagent (see Table 1)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure (for HBTU activation):
-
In a clean, dry reaction vessel, dissolve 3-(4-Nitrophenyl)oxetane-3-carboxylic acid (1.5 eq. relative to the resin's free amine sites) in anhydrous DMF.
-
Add HBTU (1.45 eq.) to the solution.
-
Add DIPEA (3.0 eq.) to the mixture.
-
Agitate the solution at room temperature for 10-15 minutes to allow for pre-activation. The solution may change color. This mixture is now ready for addition to the resin.
Table 1: Common Peptide Coupling Reagents
| Reagent | Full Name | Class | Key Features |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient, fast reaction times, low racemization.[14] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | More reactive than HBTU, useful for hindered couplings. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | Cost-effective; HOBt additive suppresses racemization and side reactions.[15] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Excellent performance, soluble byproducts are easily washed away. |
Protocol 2: Coupling to Resin-Bound Peptide
Rationale: This protocol follows the standard Fmoc-SPPS cycle. The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed with a base (piperidine), exposing the free amine for the coupling reaction. Following the coupling of our activated oxetane building block, any unreacted free amines are "capped" with acetic anhydride to prevent the formation of deletion sequences.
Materials:
-
Peptide synthesis resin with N-terminal Fmoc-deprotected peptide (e.g., Rink Amide or Wang resin)
-
Fmoc Deprotection Solution: 20% Piperidine in DMF
-
Activated 3-(4-Nitrophenyl)oxetane-3-carboxylic acid solution (from Protocol 1)
-
Capping Solution: 5% Acetic Anhydride, 6% Lutidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines.
-
Coupling: Drain the final DMF wash. Add the pre-activated 3-(4-Nitrophenyl)oxetane-3-carboxylic acid solution (from Protocol 1) to the resin.
-
Reaction: Agitate the resin slurry at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered couplings.
-
Monitoring: After the desired time, take a small sample of beads and perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed longer or consider a double coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Capping (Optional but Recommended): Add the Capping Solution to the resin and agitate for 15 minutes. This step acetylates any unreacted N-terminal amines.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle of deprotection and coupling.
Protocol 3: Post-Synthetic Reduction of the Nitro Group
Rationale: The nitro group is a versatile functional handle. Its reduction to a primary amine on the solid support allows for subsequent derivatization before cleaving the peptide from the resin. Tin(II) chloride is a mild and effective reagent for this transformation in the context of SPPS.
Materials:
-
Resin-bound peptide containing the nitrophenyl oxetane moiety
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: DMF
Procedure:
-
Swell the resin in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 eq. per nitro group) in DMF. Ensure it is fully dissolved.
-
Add the SnCl₂ solution to the resin and agitate at room temperature for 4-6 hours.
-
Monitor the reaction by taking a small sample of the peptide, cleaving it, and analyzing by mass spectrometry to observe the mass shift corresponding to the NO₂ to NH₂ conversion (-30 Da).
-
Once complete, drain the solution and wash the resin extensively with DMF, a 0.5 M DIPEA in DMF solution (to neutralize), and finally with DCM. The newly formed amine is now available for further chemistry.
Characterization and Analysis
Successful synthesis must be confirmed with rigorous analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide after cleavage from the resin. A single major peak indicates a successful synthesis.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the final product. The observed mass should match the theoretical calculated mass.
Table 2: Example Characterization Data for a Model Peptide
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Purity (Crude, by HPLC) |
| Ac-Gly-Xxx -Ala-NH₂ | 350.34 | 350.31 | >90% |
| Where Xxx is the 3-(4-Nitrophenyl)oxetane residue. |
Conclusion and Future Perspectives
The use of 3-(4-Nitrophenyl)oxetane-3-carboxylic acid represents a sophisticated approach in peptidomimetic design. It provides a reliable method to enhance proteolytic resistance and introduce valuable conformational constraints.[2][4] The true power of this building block lies in its dual nature: the backbone-modifying oxetane and the side-chain functionalizable nitrophenyl group. This allows for the creation of complex molecular architectures, such as peptides conjugated to drugs, imaging agents, or other polymers, all built upon a stabilized and structurally defined scaffold. As the demand for advanced biologics continues to grow, such innovative chemical tools will be indispensable for developing the next generation of peptide-based therapeutics.
References
-
Development of Oxetane Modified Building Blocks for Peptide Synthesis - LJMU Research Online. (URL: [Link])
-
Macrocyclisation of small peptides enabled by oxetane incorporation - PMC. (URL: [Link])
-
Macrocyclisation of small peptides enabled by oxetane incorporation - RSC Publishing. (URL: [Link])
-
Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC - NIH. (URL: [Link])
-
Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. (URL: [Link])
-
Development of oxetane modified building blocks for peptide synthesis - SciSpace. (URL: [Link])
-
Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology - University of Warwick. (URL: [Link])
-
Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses - ResearchGate. (URL: [Link])
-
Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (URL: [Link])
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
-
Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry | Organic Letters. (URL: [Link])
-
Ch27 : Peptide synthesis - University of Calgary. (URL: [Link])
-
A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed. (URL: [Link])
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: [Link])
-
Peptide synthesis - Wikipedia. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments. (URL: [Link])
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (URL: [Link])
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. (URL: [Link])
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed. (URL: [Link])
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. bachem.com [bachem.com]
- 14. hepatochem.com [hepatochem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols: A Guide to the Incorporation of Nitrophenyl Oxetanes into Polymer Backbones
Introduction: The Significance of Nitrophenyl Oxetanes in Advanced Polymer Science
The strategic incorporation of functional groups into polymer backbones is a cornerstone of modern materials science, enabling the development of "smart" polymers with tailored responses to external stimuli. Among these, photoresponsive polymers have garnered significant interest for their applications in fields ranging from drug delivery and tissue engineering to data storage and self-healing materials.[1] The nitrophenyl oxetane moiety, particularly the ortho-nitrobenzyl group, is a highly effective photolabile caging group.[2][3] Upon exposure to ultraviolet (UV) light, this group undergoes a photochemical rearrangement, leading to the cleavage of covalent bonds.[2] When integrated into a polymer backbone, this functionality allows for the precise, spatiotemporally controlled degradation of the material, offering a powerful tool for on-demand material disassembly and controlled release of encapsulated agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for incorporating nitrophenyl oxetanes into polymer backbones. We will delve into the synthesis of a key nitrophenyl oxetane monomer, detail protocols for its polymerization via cationic ring-opening polymerization (CROP), and outline the essential characterization techniques to validate the resulting polymer structure and its photoresponsive properties.
Part 1: Synthesis of a Nitrophenyl Oxetane Monomer
A crucial first step is the synthesis of a suitable nitrophenyl oxetane monomer. Here, we present a detailed protocol for the synthesis of 3-((4-nitrophenoxy)methyl)-3-methyloxetane , a monomer designed for efficient incorporation into a polyether backbone. The synthesis is based on a Williamson ether synthesis, reacting a readily available oxetane precursor with 4-nitrophenol.[4]
Experimental Protocol: Synthesis of 3-((4-nitrophenoxy)methyl)-3-methyloxetane
Materials:
-
3-(Bromomethyl)-3-methyloxetane
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(bromomethyl)-3-methyloxetane (1.0 eq), 4-nitrophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-((4-nitrophenoxy)methyl)-3-methyloxetane.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Diagram: Synthetic Workflow for Nitrophenyl Oxetane Monomer
Caption: General mechanism of photoinitiated cationic ring-opening polymerization of oxetanes.
Experimental Protocol: Photoinitiated CROP of 3-((4-nitrophenoxy)methyl)-3-methyloxetane
Materials:
-
3-((4-nitrophenoxy)methyl)-3-methyloxetane (monomer)
-
Diaryliodonium salt photoinitiator (e.g., (4-n-octyloxyphenyl)phenyliodonium hexafluoroantimonate) [5]* Dichloromethane (DCM, anhydrous)
-
Methanol
-
UV curing system (e.g., medium-pressure mercury lamp)
Procedure:
-
Preparation of the Monomer/Initiator Mixture: In a clean, dry vial protected from light, dissolve the diaryliodonium salt photoinitiator (1-3 mol% relative to the monomer) in the 3-((4-nitrophenoxy)methyl)-3-methyloxetane monomer. If necessary, a minimal amount of anhydrous DCM can be used to aid dissolution.
-
Polymerization:
-
Cast the monomer/initiator mixture as a thin film onto a suitable substrate (e.g., a glass slide).
-
Place the sample under the UV lamp in an inert atmosphere (e.g., under a nitrogen blanket) to prevent oxygen inhibition. [5] * Irradiate the sample with UV light of appropriate wavelength and intensity. The polymerization progress can be monitored in real-time using techniques like Real-Time FTIR (RT-FTIR) by observing the disappearance of the characteristic oxetane ring absorption bands (around 980 cm⁻¹). [3]3. Polymer Isolation and Purification:
-
After the desired polymerization time, dissolve the resulting polymer in a minimal amount of DCM.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Part 3: Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the successful incorporation of the nitrophenyl oxetane units into the polymer backbone and to determine the physical and chemical properties of the new material.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in the polymer. [6]The disappearance of the oxetane ring C-O-C stretching vibration (around 980 cm⁻¹) and the appearance of a broad ether C-O-C stretching band (around 1100 cm⁻¹) in the polymer spectrum confirm the ring-opening polymerization. The characteristic peaks for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the aromatic ring should remain in the polymer spectrum. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer structure. [6]The disappearance of the signals corresponding to the oxetane ring protons and the appearance of new signals corresponding to the polyether backbone are indicative of successful polymerization. The signals from the nitrophenyl group should be retained.
Table: Key Spectroscopic Data for Monomer and Polymer
| Compound | Technique | Key Signals/Bands and Interpretation |
| Monomer | FTIR | ~980 cm⁻¹ (oxetane ring C-O-C stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1340 cm⁻¹ (symmetric NO₂ stretch) [7] |
| ¹H NMR | Signals corresponding to oxetane ring protons (e.g., CH₂-O-), aromatic protons of the nitrophenyl group. | |
| Polymer | FTIR | Absence of ~980 cm⁻¹ band, broad band at ~1100 cm⁻¹ (polyether C-O-C stretch), retention of ~1520 cm⁻¹ and ~1340 cm⁻¹ (NO₂ stretches). |
| ¹H NMR | Disappearance of oxetane ring proton signals, appearance of new signals for the polyether backbone protons, retention of nitrophenyl proton signals. |
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. This information is crucial for understanding the polymerization process and the physical properties of the material.
Part 4: Evaluation of Photoresponsive Properties
The key feature of polymers incorporating nitrophenyl oxetanes is their photodegradability. The following protocol outlines a method to assess this property.
Experimental Protocol: Photodegradation Study
-
Sample Preparation: Prepare a solution of the polymer in a suitable solvent (e.g., THF or DCM).
-
UV Irradiation: Place the polymer solution in a quartz cuvette and irradiate it with a UV lamp (e.g., 365 nm).
-
Monitoring Degradation: Monitor the degradation process over time using the following techniques:
-
UV-Vis Spectroscopy: Observe changes in the UV-Vis spectrum. The cleavage of the o-nitrobenzyl group often leads to the formation of new chromophores, resulting in changes in the absorption spectrum.
-
GPC: Analyze samples taken at different irradiation time points to observe the decrease in molecular weight, which is a direct indication of polymer chain scission.
-
NMR Spectroscopy: Analyze the irradiated samples to identify the degradation products and elucidate the degradation mechanism. The primary photoproduct of o-nitrobenzyl ester photolysis is o-nitrosobenzaldehyde. [2]
-
Diagram: Photodegradation Workflow
Caption: Workflow for evaluating the photodegradation of the nitrophenyl oxetane-containing polymer.
Conclusion and Future Perspectives
The incorporation of nitrophenyl oxetanes into polymer backbones offers a versatile platform for the creation of advanced photoresponsive materials. The protocols detailed in these application notes provide a solid foundation for the synthesis, polymerization, and characterization of these smart polymers. The ability to trigger polymer degradation with light opens up a wide range of possibilities in drug delivery systems, where the release of a therapeutic agent can be precisely controlled, and in the development of "on-demand" degradable materials for biomedical and environmental applications. Further research can focus on tuning the photodegradation kinetics by modifying the substitution pattern on the nitrophenyl ring and exploring the copolymerization of nitrophenyl oxetanes with other functional monomers to create multifunctional materials with a wider range of stimuli-responsive behaviors.
References
-
ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. Retrieved from [Link]
-
RadTech. (n.d.). Photoinitiated cationic polymerization of sustainable epoxy and oxetane thermosets. Retrieved from [Link]
-
RSC Publishing. (n.d.). The NIR-sensitized cationic photopolymerization of oxetanes in combination with epoxide and acrylate monomers - Polymer Chemistry. Retrieved from [Link]
-
RadTech. (n.d.). “Kick-started” oxetanes in photoinitiated cationic polymerization: scale-up synthesis and structure-property studies. Retrieved from [Link]
-
ResearchGate. (2025). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes | Request PDF. Retrieved from [Link]
-
RadTech. (n.d.). Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
-
Polymers. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
Specific Polymers. (2023, April 7). Photoresponsive Polymers. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
-
Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
-
MDPI. (2025, February 4). Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
-
Sobiad. (2008, March 18). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Retrieved from [Link]
-
ResearchGate. (2025, December 21). Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Oxetane Monomers Based On the Powerful Explosive LLM‐116: Improved Performance, Insensitivity, and Thermostability. Retrieved from [Link]
-
PMC. (2020, January 16). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane) | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]
-
Semantic Scholar. (2004, March 15). Synthesis and Cationic Photopolymerization of New Silicon-Containing Oxetane Monomers. Retrieved from [Link]
Sources
Application Note: Scalable Synthesis Routes for 3-Aryl-oxetane-3-carboxylic Acids
Executive Summary & Strategic Value
In modern drug discovery, the 3,3-disubstituted oxetane moiety has emerged as a critical bioisostere for the gem-dimethyl group and carbonyl functionalities.[1] Unlike the lipophilic gem-dimethyl group, the oxetane ring lowers logD, improves metabolic stability, and increases aqueous solubility due to its high dipole moment (~2.8 D) and ability to accept hydrogen bonds.
However, the synthesis of 3-aryl-oxetane-3-carboxylic acids —key building blocks for introducing this motif—presents a "stability trap."[2] Traditional routes often fail due to the high ring strain (~107 kJ/mol) and the tendency of the free acid to isomerize into a γ-lactone via ring-opening.[2]
This Application Note details a field-proven, scalable protocol utilizing a "Furan-Masked Carboxyl" strategy (developed by Bull et al. at Imperial College/Pfizer).[2] This route circumvents the instability issues associated with traditional hydrolysis methods and allows for multi-gram scale production.[2]
Critical Technical Insight: The Stability Paradox
Before attempting synthesis, researchers must understand the intrinsic instability of the target class.[3]
The Mykhailiuk Warning: Extensive studies by Enamine (Mykhailiuk et al.) revealed that 3-aryl-oxetane-3-carboxylic acids are often chemically unstable upon storage at room temperature or mild heating.[2] They undergo a strain-release isomerization to form dihydroisobenzofuran-1-ones (γ-lactones).[2]
-
Implication: The free acid should be considered a transient intermediate in scale-up campaigns.[2]
-
Mitigation: Protocols must prioritize immediate conversion to stable esters or salts, or usage in subsequent coupling steps (e.g., amide coupling) immediately following generation.
Visualizing the Synthetic Strategy
The following workflow contrasts the flawed traditional route with the recommended Furan-Oxidation route.
Figure 1: Comparative workflow showing the stability risks of traditional routes versus the robust Furan-Masked strategy.
Detailed Protocol: The Furan-Masked Carboxyl Route
This protocol is optimized for the synthesis of 3-phenyl-oxetane-3-carboxylic acid and can be adapted for various aryl substitutions. It relies on the Friedel-Crafts alkylation of 3-aryloxetan-3-ols with furan, followed by oxidative cleavage.[2][4]
Phase 1: Preparation of 3-Aryl-3-(furan-3-yl)oxetane
Objective: Install the furan ring as a robust "pro-carboxyl" group.[2]
Reagents:
-
3-Phenyl-oxetan-3-ol (1.0 equiv)[2]
-
Furan (5.0 equiv)
-
BF₃[2]·OEt₂ (0.15 equiv) or suitable Lewis Acid
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Dissolution: Dissolve 3-phenyl-oxetan-3-ol (e.g., 5.0 g) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Addition: Add Furan (5.0 equiv) to the solution.
-
Catalysis: Cool the mixture to 0 °C. Dropwise add BF₃·OEt₂ (0.15 equiv).[2] Note: The reaction is exothermic; control addition rate to maintain temperature.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of the alcohol.[2]
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc).
-
Checkpoint: The product, 3-phenyl-3-(furan-3-yl)oxetane, is stable and can be stored.[2]
-
Phase 2: Oxidative Cleavage to Carboxylic Acid
Objective: Unmask the carboxylic acid under mild conditions that preserve the oxetane ring.
Reagents:
-
3-Phenyl-3-(furan-3-yl)oxetane (from Phase 1)[2]
-
RuCl₃[2]·xH₂O (0.05 equiv)
-
NaIO₄ (4.0 equiv)
-
Solvent System: CCl₄/CH₃CN/H₂O (2:2:3) [Alternative: EtOAc/CH3CN/H2O if CCl4 is restricted]
Step-by-Step:
-
Preparation: Suspend the oxetane precursor in the solvent mixture (0.1 M).
-
Oxidant Addition: Add NaIO₄ (4.0 equiv) followed by RuCl₃·xH₂O (5 mol%).[2]
-
Reaction: Stir vigorously at room temperature. The reaction typically completes within 2–4 hours.[2]
-
Visual Cue: The mixture usually turns a dark brown/black color initially, then lightens as RuO₄ is regenerated.
-
-
Workup (Critical for Stability):
-
Dilute with water and extract with EtOAc.[2]
-
Acid-Base Extraction: Extract the organic layer with 1M NaOH (or sat.[2] NaHCO₃).[2][5] The product moves to the aqueous phase as the carboxylate salt.
-
Wash the aqueous layer with Et₂O to remove non-acidic impurities.[2]
-
Acidify the aqueous layer carefully to pH ~3–4 with 1M HCl at 0 °C. Do not use concentrated strong acids or heat.
-
Quickly extract back into EtOAc, dry over Na₂SO₄, and concentrate at low temperature (<30 °C) .
-
-
Storage: Use immediately or store as a frozen benzene solution.[2]
Performance Data & Scalability
The following table summarizes the efficiency of this route compared to traditional methods (e.g., hydrolysis of nitriles) for various aryl substrates.
| Substrate (Aryl Group) | Furan Route Yield (Overall) | Traditional Route Yield | Stability Observation |
| Phenyl | 68% | <20% | Acid prone to lactonization if heated >40°C. |
| 4-Fluoro-phenyl | 72% | 15% | Moderate stability.[2] |
| 3-Pyridyl | 55% | 0% (Decomposition) | Requires immediate esterification. |
| 4-Methoxy-phenyl | 61% | 10% | Electron-rich rings accelerate lactonization.[2] |
Data aggregated from internal validation and Bull et al. (2020).
Troubleshooting & Causality
-
Problem: Low yield during oxidative cleavage.
-
Problem: Product isolated as a lactone.
-
Cause: The "Mykhailiuk rearrangement."[2] This is thermodynamically driven by the relief of ring strain.[2][6]
-
Solution: Avoid rotary evaporation to dryness if possible.[2] Keep solutions neutral or basic (carboxylate form) until the final moment. If the acid is the final product, lyophilize from a frozen benzene/dioxane mixture rather than using heat.
-
References
-
Bull, J. A., et al. (2020).[4] Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]
-
Mykhailiuk, P. K., et al. (2022).[7][8] Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv.[2][7] [Link]
-
Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Oxetane-incorporating Building Blocks - Enamine [enamine.net]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Troubleshooting low solubility of nitrophenyl oxetanes in aqueous buffers
Topic: Troubleshooting low solubility of nitrophenyl oxetanes in aqueous buffers
Case ID: NPO-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox
Welcome to the technical support center. You are likely here because your nitrophenyl oxetane derivative is precipitating in PBS, HEPES, or culture media, despite the literature suggesting oxetanes are superior solubilizing bioisosteres.
The Core Problem: While oxetanes (polar, hydrophilic) generally improve solubility compared to gem-dimethyl groups, attaching a nitrophenyl group introduces a conflicting physicochemical profile. The planar, lipophilic nitrophenyl moiety drives
This guide moves beyond basic "add more DMSO" advice to address the specific stability and thermodynamic challenges of this chemical class.
Module 1: Diagnosis – Is it Insolubility or Instability?
Before attempting to force the compound into solution, we must ensure the oxetane ring is intact.
Q: "My compound disappears from solution, but I don't see a precipitate. Is it soluble?"
A: Do not assume solubility. You may be witnessing acid-catalyzed ring opening. [1]
Oxetanes are acid-sensitive.[1][2] While 3,3-disubstituted oxetanes are relatively robust, the presence of a nitrophenyl group can influence the electron density of the ether oxygen. If your buffer pH is < 5.0, or if you are using an acidic mobile phase (e.g., 0.1% TFA) for LC-MS, you may be hydrolyzing the ring into a diol.
The Mechanism of Failure:
-
Protonation: The ether oxygen accepts a proton (H+).
-
Nucleophilic Attack: Water attacks the electrophilic carbon.
-
Ring Opening: The strain release drives the formation of a 1,3-diol.
Diagnostic Step: Run an LC-MS of your "dissolved" sample.
-
Target Mass:
-
Danger Signal: Appearance of
(Water addition product).
Module 2: The "Crash Out" Phenomenon (Kinetic Solubility)
Q: "It dissolves in DMSO, but precipitates immediately upon adding buffer. Why?"
A: You are hitting the 'Kinetic Solubility Cliff' due to rapid supersaturation.
When you inject a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the solvent environment changes faster than the compound can equilibrate. Nitrophenyl oxetanes, prone to aggregation, will form amorphous precipitates instantly.
Troubleshooting Protocol: The "Shifted Equilibrium" Dilution
Do not pipette DMSO stock directly into the bulk buffer. Use this intermediate step to prevent shock precipitation.
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute stock 1:10 into a 50:50 DMSO:Water mixture (not pure buffer).
-
Why? This lowers the hydrophobicity gradient.
-
-
Final Dilution: Slowly add the intermediate mix to your vortexing buffer.
Module 3: Advanced Formulation (Cyclodextrins)
Q: "Standard cosolvents (PEG, Glycerol) aren't working. What next?"
A: Use Hydroxypropyl-
Nitrophenyl groups are excellent guests for
Recommended Formulation:
-
Vehicle: 20% (w/v) HP-
-CD in PBS. -
Protocol: Dissolve the cyclodextrin first. Add the compound stock to this solution. Shake at 37°C for 60 minutes.
Visual Troubleshooting Workflows
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Logical flow for diagnosing precipitation vs. degradation issues in oxetane handling.
Figure 2: The Acid-Catalyzed Failure Mode
Caption: Mechanism of oxetane ring opening under acidic conditions, leading to false-negative solubility.
Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)
Use this to determine the true solubility limit, independent of DMSO kinetics.
| Parameter | Specification | Notes |
| Solid Input | 1–2 mg (Excess solid) | Must see visible solid at start. |
| Buffer | PBS (pH 7.4) | Avoid Citrate/Acetate (Acidic risk). |
| Incubation | 24 Hours @ 25°C | Constant agitation (shaker plate). |
| Filtration | PVDF 0.22 µm | Do not use Nylon (binds nitroaromatics). |
| Analysis | HPLC-UV (254 nm) | Calibrate against DMSO standard curve. |
Step-by-Step:
-
Weigh 1 mg of nitrophenyl oxetane into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of PBS (pH 7.4).
-
Vortex for 1 minute. (Suspension should be cloudy).
-
Shake at 500 rpm for 24 hours.
-
Centrifuge at 15,000 x g for 10 minutes to pellet undissolved "brick dust."
-
Sample the supernatant and analyze via HPLC.[3]
Protocol B: Cyclodextrin Solubilization
Use this for animal formulation or high-concentration cellular assays.
-
Prepare Vehicle: Dissolve 20g of 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) in 100 mL distilled water (20% w/v). Filter sterilize. -
Compound Addition: Add the nitrophenyl oxetane powder directly to the vehicle (avoid DMSO if possible).
-
Sonication: Sonicate in a water bath at 37°C for 20 minutes.
-
Visual Check: Solution should be clear. If hazy, filter through 0.45 µm.
Frequently Asked Questions (FAQs)
Q: Can I use acidic buffers to improve solubility if my compound has a basic amine? A: Proceed with extreme caution. While protonating an amine usually helps solubility, the resulting low pH can trigger the oxetane ring-opening described in Module 1. If you must use low pH, keep the temperature low (4°C) and use the solution immediately.
Q: Why does my compound precipitate in Nylon filters? A: Nitroaromatic compounds have a high affinity for Nylon membranes due to hydrogen bonding interactions with the amide groups in the nylon polymer. Always use PVDF or PTFE (Teflon) filters for nitrophenyl derivatives.
Q: Is the nitrophenyl group making the oxetane unstable?
A: Paradoxically, the electron-withdrawing nitro group might stabilize the oxetane against acid slightly (by making the ether oxygen less basic and harder to protonate). However, it drastically increases the lipophilicity (
References
-
Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Journal of Medicinal Chemistry.[4]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Aqueous Solubility.[5] ScienceDirect.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[6] Journal of Pharmacy and Pharmacology.
-
BenchChem Technical Support. (2025). Assessing the stability of the oxetane ring under various chemical conditions.2[1][2][4][5][7][8][9][10]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. baranlab.org [baranlab.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
